molecular formula C11H12N2O3 B8749818 N-cyclopropyl-3-methyl-4-nitrobenzamide

N-cyclopropyl-3-methyl-4-nitrobenzamide

Cat. No.: B8749818
M. Wt: 220.22 g/mol
InChI Key: WKRBNESJVINTBB-UHFFFAOYSA-N
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Description

N-cyclopropyl-3-methyl-4-nitrobenzamide is a benzamide derivative characterized by a cyclopropylamine substituent at the benzamide’s nitrogen, a methyl group at the benzene ring’s 3-position, and a nitro group at the 4-position.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N-cyclopropyl-3-methyl-4-nitrobenzamide

InChI

InChI=1S/C11H12N2O3/c1-7-6-8(2-5-10(7)13(15)16)11(14)12-9-3-4-9/h2,5-6,9H,3-4H2,1H3,(H,12,14)

InChI Key

WKRBNESJVINTBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)NC2CC2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

  • Steric Influence : The cyclopropyl group in the target compound and introduces steric hindrance, which may reduce enzymatic degradation compared to bulkier substituents like 3-chlorophenethyl .
  • Solubility : The dimethylamine in likely improves aqueous solubility due to its polar tertiary amine, whereas the cyclopropyl and thiazole groups in the target compound and may favor lipid solubility.

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